molecular formula C25H27N3O5 B12193277 2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one

2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one

Cat. No.: B12193277
M. Wt: 449.5 g/mol
InChI Key: NXNCGHCUVLMWNS-UHFFFAOYSA-N
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Description

2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the imidazo[4,5-c]pyridine core through a cyclization reaction.
  • Introduction of the ethoxy group via an etherification reaction.
  • Construction of the cyclopenta[c]pyrano[2,3-h]chromen ring system through a series of condensation and cyclization reactions.
  • Final functionalization to introduce the dimethyl and oxo groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core or other parts of the molecule.

    Substitution: The ethoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or aldehydes, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid: Another complex organic compound with a similar structure.

    2,2-dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid: Shares some structural features with the target compound.

Uniqueness

What sets 2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

5,5-dimethyl-9-[2-oxo-2-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)ethoxy]-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C25H27N3O5/c1-25(2)8-6-16-19(33-25)10-20(22-14-4-3-5-15(14)24(30)32-23(16)22)31-12-21(29)28-9-7-17-18(11-28)27-13-26-17/h10,13H,3-9,11-12H2,1-2H3,(H,26,27)

InChI Key

NXNCGHCUVLMWNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)N4CCC5=C(C4)NC=N5)C6=C(CCC6)C(=O)O3)C

Origin of Product

United States

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